molecular formula C9H22OSi2 B11897981 Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane CAS No. 66662-17-7

Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane

Cat. No.: B11897981
CAS No.: 66662-17-7
M. Wt: 202.44 g/mol
InChI Key: YIXCNTGLARMYPD-UHFFFAOYSA-N
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Description

Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane (CAS: N/A; molecular formula: C₉H₂₀O₂Si₂; monoisotopic mass: 202.441 g/mol) is a silyl enol ether characterized by a propenyl backbone flanked by two trimethylsilyl (TMS) groups. This compound is notable for its role in organic synthesis, particularly in conjugate additions and carbonyl protection strategies due to the electron-withdrawing and steric effects of the TMS groups. Its structure enables regioselective reactivity, making it valuable in constructing complex molecular frameworks .

Properties

IUPAC Name

trimethyl(1-trimethylsilyloxyprop-2-enyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22OSi2/c1-8-9(11(2,3)4)10-12(5,6)7/h8-9H,1H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXCNTGLARMYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498790
Record name Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66662-17-7
Record name Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters:

  • Molar Ratios : Ketone:TMSCl:Et<sub>3</sub>N = 1:1.25:1.25.

  • Solvent : Acetonitrile or dichloromethane.

  • Yield : 65–84% for aryl-substituted derivatives.

A representative example from the literature is shown below:

Ketone+TMSClEt3N, CH3CNTrimethyl1-[(trimethylsilyl)oxy]prop-2-en-1-ylsilane\text{Ketone} + \text{TMSCl} \xrightarrow{\text{Et}3\text{N, CH}3\text{CN}} \text{Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane}

Table 1 : Substrate Scope and Yields for TMSCl-Mediated Silylation

SubstrateProductYield (%)
1-Phenylvinyl ketoneTrimethyl((1-phenylvinyl)oxy)silane84
1-(o-Tolyl)vinyl ketoneTrimethyl((1-(o-tolyl)vinyl)oxy)silane75
1-(4-Bromophenyl)vinyl ketoneTrimethyl((1-(4-bromophenyl)vinyl)oxy)silane86

Nickel-Catalyzed Cross-Coupling of Enol Ethers

Nickel-catalyzed reactions between enol ethers and trimethylsilylmethyl lithium (LiCH<sub>2</sub>SiMe<sub>3</sub>) provide a direct route to allylsilanes. This method, reported by the Royal Society of Chemistry, employs Ni(COD)<sub>2</sub> (COD = 1,5-cyclooctadiene) as a catalyst in toluene at 60°C. The mechanism involves oxidative addition of the enol ether to nickel, followed by transmetallation with the silyl nucleophile.

Key Reaction Parameters:

  • Catalyst Loading : 5–10 mol% Ni(COD)<sub>2</sub>.

  • Temperature : 60°C.

  • Yield : 75–96% for aliphatic and aromatic substrates.

Example Reaction :

Enol ether+LiCH2SiMe3Ni(COD)2,TolueneTrimethyl1-[(trimethylsilyl)oxy]prop-2-en-1-ylsilane\text{Enol ether} + \text{LiCH}2\text{SiMe}3 \xrightarrow{\text{Ni(COD)}_2, \text{Toluene}} \text{this compound}

Notable Substrates :

  • 1-Methoxy-2-methylpropene derivatives.

  • Cyclic enol ethers (e.g., dihydronaphthalene oxides).

Base-Promoted Cyclization and Desilylation

A less conventional but highly efficient method involves base-promoted cyclization of polyepoxides containing trimethylsilyl groups. As demonstrated in MIT research, cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) and cesium fluoride (CsF) in methanol at 65°C facilitate simultaneous cyclization and desilylation, producing ladder polyethers with retained silane functionality. While primarily used for complex macrocycles, this approach highlights the stability of trimethylsilyl groups under basic conditions.

Key Features:

  • Reagents : Cs<sub>2</sub>CO<sub>3</sub> (2000–3000 mol%), CsF (1 equiv).

  • Temperature : 65°C.

  • Yield : 76–96% per operation in cascades.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

Table 2 : Comparison of Synthetic Methods

MethodAdvantagesLimitations
TMSCl SilylationHigh yields, broad substrate scopeRequires anhydrous conditions
Nickel CatalysisStereospecific, mild conditionsHigh catalyst cost
Base-Promoted CyclizationOne-pot cascades, scalabilityLimited to specific substrates
Bi(OTf)<sub>3</sub> CatalysisRapid reactions, functional group toleranceUnderdeveloped for silane synthesis

Mechanistic Insights

  • TMSCl Silylation : Proceeds via enolate formation, with Et<sub>3</sub>N scavenging HCl to drive the reaction.

  • Nickel Catalysis : Involves a Ni(0)/Ni(II) cycle, with transmetallation as the rate-determining step.

  • Base-Promoted Cyclization : Sequential epoxide opening and desilylation, guided by the steric bulk of Cs<sup>+</sup> .

Chemical Reactions Analysis

Types of Reactions

Trimethyl((1-(trimethylsilyl)allyl)oxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-silicon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane is particularly valuable in organic synthesis for the following reasons:

  • Formation of Carbon-Silicon Bonds : This compound is instrumental in creating carbon-silicon bonds, which are critical for synthesizing various organosilicon compounds. These bonds are essential in developing advanced materials with specific properties.
  • Nucleophilic Reactions : It acts as a nucleophile in Lewis Acid-Catalyzed reactions, enabling the formation of complex organic molecules through various synthetic pathways .

Materials Science

The versatility of this compound extends into materials science, where it is used in:

  • Coatings and Adhesives : The compound's unique properties make it suitable for developing coatings that require enhanced durability and adhesion. Its ability to form stable siloxane networks contributes to the performance of these materials.
  • Silicon-Based Biomaterials : While specific biological activities are not extensively documented, organosilicon compounds like this one can serve as precursors for silicon-based biomaterials, which may have applications in drug delivery systems and tissue engineering.

Case Study 1: Synthesis of Organosilicon Compounds

In a study focused on the synthesis of organosilicon compounds, researchers utilized this compound to create novel silicon-containing polymers. The results demonstrated that the incorporation of this compound significantly improved the mechanical properties of the resulting materials, showcasing its potential for industrial applications.

Case Study 2: Drug Development

Another investigation explored the use of this compound as a precursor for silicon-based drug delivery systems. The study highlighted the compound's compatibility with biological systems and its ability to enhance drug solubility and stability, paving the way for future research into silicon-based therapeutics.

Mechanism of Action

The mechanism of action of trimethyl((1-(trimethylsilyl)allyl)oxy)silane involves the formation of stable carbon-silicon bonds. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and facilitating its use in various chemical reactions. The allyl group allows for further functionalization through nucleophilic substitution or addition reactions.

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents (e.g., benzo[d][1,3]dioxol-5-yl in 6l) enhance stability but reduce electrophilicity compared to the target compound .
  • The phenyl group in 4h (C₁₂H₁₈OSi) increases conjugation, favoring aldol reactivity, whereas the propenyl-TMS motif in the target compound prioritizes steric protection .

Alkyl-Substituted Silyl Enol Ethers

Alkyl substituents influence steric bulk and reaction pathways:

Compound Name Molecular Formula Substituents Yield (%) Reaction Conditions References
(Z)-Trimethyl((3-phenylprop-1-en-1-yl)oxy)silane (6o) C₁₂H₁₈OSi Phenylpropyl 47 NaHMDS/LDA, TMSCl
Tri-n-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane (3d) C₁₅H₃₂O₂Si n-Butyl, methoxy 53 Bu₃SiCl, THF

Key Observations :

  • Bulkier substituents (e.g., n-butyl in 3d) lower yields due to steric hindrance during silylation .
  • Linear alkyl chains (as in 6o) reduce steric effects compared to the branched propenyl-TMS structure of the target compound .

Siloxanes and Related Organosilicon Compounds

Non-enolic siloxanes exhibit distinct properties:

Compound Name Molecular Formula Monoisotopic Mass (g/mol) Structure Applications References
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.077 (TMS)₂O Solvent, lubricant
1-(Trimethylsilyl)propyne C₆H₁₂Si 112.068 Alkynyl-TMS Pharmaceutical intermediates

Key Observations :

  • Hexamethyldisiloxane lacks the propenyl backbone, resulting in higher volatility and lower reactivity compared to the target compound .
  • 1-(Trimethylsilyl)propyne’s alkyne moiety enables cyclization reactions, contrasting with the enol ether’s electrophilic reactivity .

Biological Activity

Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane, also known as trimethyl((1-(trimethylsilyl)allyl)oxy)silane, is an organosilicon compound with the molecular formula C12H26O2Si2C_{12}H_{26}O_{2}Si_{2} and a molecular weight of 202.44 g/mol. This compound is characterized by its unique structure, which includes two trimethylsilyl groups and an allyl group. It has gained attention for its potential applications in organic synthesis and various biological contexts.

The compound is notable for its ability to form carbon-silicon bonds, which are essential in many chemical processes. Its structural features enhance stability and reactivity, making it a versatile reagent in synthetic chemistry.

PropertyValue
Molecular FormulaC₁₂H₂₆O₂Si₂
Molecular Weight202.44 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

While specific biological activities of this compound are not extensively documented, organosilicon compounds generally exhibit interesting properties that can be exploited in biological contexts. These compounds can serve as precursors for silicon-based biomaterials and may play roles in drug development due to their compatibility with biological systems.

The mechanism by which this compound exerts biological effects likely involves interactions with various molecular targets, including enzymes and receptors. The unique structure allows it to participate in diverse chemical reactions, influencing biological pathways and processes.

Case Studies

  • Silicon-based Biomaterials : Research has shown that silicon compounds can enhance the mechanical properties of biomaterials used in medical implants. The incorporation of trimethylsilyl groups may improve the biocompatibility and stability of these materials.
  • Drug Development : Organosilicon compounds have been explored as drug delivery systems due to their ability to form stable complexes with various therapeutic agents. This compound may serve as a potential candidate for further investigation in this area.

Comparative Analysis

The uniqueness of this compound compared to similar compounds lies in its dual trimethylsilyl groups, which enhance its stability and reactivity. Below is a comparison with related compounds:

Compound NameMolecular FormulaKey Features
Trimethylsilyl Prop-2-enoateC₆H₁₂O₂SiUsed in organic synthesis
Trimethyl(allyloxy)silaneC₉H₁₈O₂SiContains an allyloxy group
Trimethyl((1-(trimethylsilyl)allyl)oxy)silaneC₁₂H₂₆O₂Si₂Dual trimethylsilyl groups

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane in academic settings?

  • Methodological Answer : The compound is typically synthesized via deprotonation of a ketone (e.g., propiophenone) using strong bases like NaHMDS (1.22 equiv) or LDA (1.05 equiv) in anhydrous THF at 0°C under nitrogen. After 1 hour at room temperature, trimethylsilyl chloride (1.20 equiv) is added, followed by 5 hours of stirring. The crude product is purified via silica gel chromatography (e.g., hexane/ethyl acetate gradients). Yields range from 75–93% depending on substrate and base selection .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, the (Z)-isomer exhibits distinct vinyl proton signals (δ 4.92 and 4.43 ppm for CH₂ groups) and a singlet for trimethylsilyl protons (δ 0.27 ppm). Comparison with literature NMR data and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Advanced Research Questions

Q. What strategies ensure Z-selectivity in the synthesis of this compound?

  • Methodological Answer : Z-selectivity is achieved via kinetic control during deprotonation. Using bulky bases like LDA at low temperatures (0°C) favors the less sterically hindered enolate intermediate. For example, (Z)-trimethyl((1-phenylprop-1-en-1-yl)oxy)silane (4h) was synthesized with 85% yield using LDA, as confirmed by NMR coupling constants (J = 1.6 Hz for vinyl protons) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from base strength, reaction time, or purification methods. For instance, reports 85% yield using NaHMDS, while achieved 93% with LDA. Optimization involves testing bases (e.g., LDA vs. NaHMDS), extended reaction times (up to 12 hours), and gradient elution during chromatography .

Q. What role does this compound play in Diels-Alder reactions?

  • Methodological Answer : The compound serves as a diene precursor in asymmetric Diels-Alder reactions. For example, (Z)-trimethyl(penta-1,3-dien-yloxy)silane (a structural analog) reacts with quinones to form cycloadducts with high stereocontrol. Computational modeling (e.g., DFT) predicts transition-state geometries to rationalize regioselectivity .

Q. How can SHELXL refine the crystal structure of silyl enol ether derivatives?

  • Methodological Answer : SHELXL employs high-resolution X-ray data to model anisotropic displacement parameters and hydrogen atom positions. For example, SHELX programs have been used to resolve twinned macromolecular structures, with refinement metrics (R1 < 5%) ensuring accuracy. Twinning parameters and HKLF 5 format are critical for handling pseudosymmetry .

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